molecular formula C9H7F6NO B13983813 (R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine

(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine

Cat. No.: B13983813
M. Wt: 259.15 g/mol
InChI Key: MAMFWZFFEYGAAN-SSDOTTSWSA-N
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Description

®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of trifluoromethoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the trifluoromethoxy group . The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Strong bases such as sodium hydride and polar aprotic solvents like dimethyl sulfoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.

Medicine

In medicinal chemistry, ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that non-fluorinated analogs cannot, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of ®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and reactivity. These properties make it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m1/s1

InChI Key

MAMFWZFFEYGAAN-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N

Origin of Product

United States

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